

Spectroscopic Profile of 3-Cyclopropyl-3-oxopropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Cyclopropyl-3-oxopropanenitrile*

Cat. No.: *B032227*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-Cyclopropyl-3-oxopropanenitrile**. The information detailed herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. This document presents predicted Nuclear Magnetic Resonance (NMR) data, key Infrared (IR) absorption frequencies, and standardized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **3-Cyclopropyl-3-oxopropanenitrile**. These values are essential for the structural elucidation and verification of the compound.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
3.64	s	2H	-CH ₂ -
2.06-2.15	m	1H	-CH- (cyclopropyl)
1.18-1.25	m	2H	-CH ₂ - (cyclopropyl)
1.05-1.15	m	2H	-CH ₂ - (cyclopropyl)
Solvent: CDCl ₃			

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) (ppm)	Carbon Type	Assignment
~200-210	C=O	Ketone Carbonyl
~115-125	C≡N	Nitrile Carbon
~40-50	CH ₂	Methylene
~15-25	CH	Cyclopropyl Methine
~5-15	CH ₂	Cyclopropyl Methylene

Note: These are expected chemical shift ranges based on typical values for similar functional groups.

Table 3: Key Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~2250	C≡N	Stretching
~1715	C=O	Stretching
~2850-3000	C-H	Stretching (Aliphatic)

Note: A transmission IR spectrum is available for viewing on SpectraBase[\[1\]](#). The values presented here are characteristic absorption frequencies for the functional groups present in the molecule.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the NMR and IR spectra of **3-Cyclopropyl-3-oxopropanenitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of **3-Cyclopropyl-3-oxopropanenitrile**.

Materials and Equipment:

- High-resolution NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- **3-Cyclopropyl-3-oxopropanenitrile** sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
- Tetramethylsilane (TMS) as an internal standard (or use residual solvent peak)

- Pipettes and vials

Procedure:

- Sample Preparation:

- Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
- Add a small amount of TMS as an internal standard (if required).
- Transfer the solution to an NMR tube.

- Instrument Setup:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Tune and match the probe for the ^1H and ^{13}C frequencies.

- ^1H NMR Spectrum Acquisition:

- Set the appropriate spectral width, acquisition time, and relaxation delay.
- Acquire the free induction decay (FID) using a 90° pulse.
- Typically, 16 to 64 scans are sufficient.

- ^{13}C NMR Spectrum Acquisition:

- Set the appropriate spectral width, acquisition time, and relaxation delay.
- Acquire the FID using a proton-decoupled pulse sequence.
- A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ^{13}C .

- Data Processing:
 - Apply a Fourier transform to the acquired FIDs.
 - Phase the resulting spectra.
 - Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.
 - Integrate the peaks in the ^1H NMR spectrum.
 - Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic functional groups in **3-Cyclopropyl-3-oxopropanenitrile**.

Materials and Equipment:

- FT-IR spectrometer with a suitable detector
- Sample holder (e.g., salt plates (NaCl or KBr) for thin film, or an ATR accessory)
- **3-Cyclopropyl-3-oxopropanenitrile** sample (a few drops if liquid, a few milligrams if solid)
- Volatile solvent for cleaning (e.g., acetone or isopropanol)

Procedure (using Attenuated Total Reflectance - ATR):

- Background Spectrum:
 - Ensure the ATR crystal is clean.
 - Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO_2 and H_2O).
- Sample Analysis:

- Place a small amount of the sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing and Analysis:
 - The software will automatically subtract the background spectrum from the sample spectrum.
 - Identify the wavenumbers of the major absorption bands.
 - Correlate the observed absorption bands with the corresponding functional group vibrations.
- Cleaning:
 - Thoroughly clean the ATR crystal with a soft tissue soaked in a volatile solvent.

Structure-Spectra Correlation Diagram

The following diagram illustrates the logical relationship between the chemical structure of **3-Cyclopropyl-3-oxopropanenitrile** and its key spectroscopic signals.

[Click to download full resolution via product page](#)

Spectroscopic data relationships for 3-Cyclopropyl-3-oxopropanenitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Cyclopropyl-3-oxopropanenitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032227#spectroscopic-data-of-3-cyclopropyl-3-oxopropanenitrile-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com